

The Versatility of 1-Tetralone: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Tetralone**

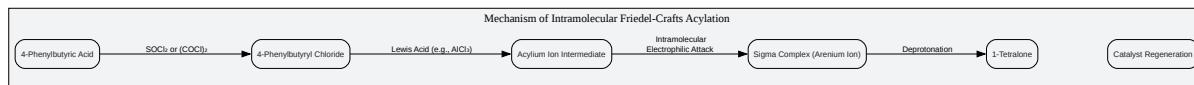
Cat. No.: **B052770**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Privileged Scaffold

1-Tetralone, a bicyclic aromatic ketone, represents a cornerstone in the edifice of organic synthesis. Its deceptively simple structure, a fusion of a benzene ring and a cyclohexanone, belies a rich and versatile reactivity profile that has cemented its status as a privileged scaffold in both natural product synthesis and medicinal chemistry.^{[1][2]} The strategic placement of a carbonyl group and an adjacent reactive α -methylene group, all within a conformationally well-defined bicyclic framework, provides a powerful handle for a diverse array of chemical transformations. This guide, intended for the practicing chemist, will delve into the core synthetic applications of **1-tetralone**, offering not just a compilation of reactions, but a deeper understanding of the mechanistic principles and practical considerations that underpin its utility as a premier building block. We will explore its synthesis and its role as a precursor in the construction of complex molecular architectures, from polycyclic natural products to life-altering pharmaceuticals.^{[1][3]}


I. The Genesis of a Workhorse: Synthesis of 1-Tetralone

The accessibility of **1-tetralone** is a key factor in its widespread use. The most common and industrially scalable method for its preparation is the intramolecular Friedel-Crafts acylation of

4-phenylbutyric acid or its derivatives.^{[4][5]} This acid-catalyzed cyclization provides a direct and efficient route to the tetralone core.

Intramolecular Friedel-Crafts Acylation: A Closer Look

The mechanism of this transformation begins with the activation of the carboxylic acid, typically by conversion to the more reactive acyl chloride or by using a strong acid catalyst that promotes the formation of an acylium ion. This powerful electrophile is then poised for attack by the electron-rich aromatic ring.

[Click to download full resolution via product page](#)

Caption: Mechanism of **1-Tetralone** Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of **1-Tetralone** via Friedel-Crafts Acylation^[6]

Materials:

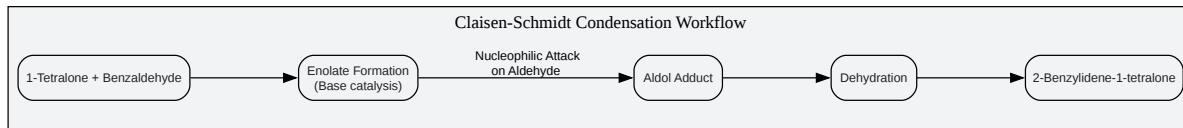
- γ-phenylbutyric acid
- Thionyl chloride
- Aluminum chloride (anhydrous)
- Carbon disulfide (anhydrous)
- Ice
- Concentrated hydrochloric acid

- Benzene
- Sodium bicarbonate solution (10%)
- Saturated sodium chloride solution

Procedure:

- Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully heat a mixture of γ -phenylbutyric acid (0.2 mole) and thionyl chloride (0.27 mole) on a steam bath until the acid melts. Allow the reaction to proceed without external heating until the evolution of hydrogen chloride ceases (approximately 25-30 minutes). Warm the mixture on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure. The resulting 4-phenylbutyryl chloride is used without further purification.
- Cyclization: Cool the flask containing the acid chloride and add 175 mL of anhydrous carbon disulfide. Cool the solution in an ice bath. In one portion, rapidly add anhydrous aluminum chloride (0.23 mole) and immediately connect the flask to a reflux condenser.
- Reaction Completion: After the initial vigorous evolution of hydrogen chloride subsides, gently warm the mixture to boiling on a steam bath and maintain reflux for 10 minutes with occasional shaking.
- Work-up: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by the slow addition of 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.
- Isolation: Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide. The **1-tetralone** will then distill with the steam. Separate the oily product from the distillate.
- Extraction and Purification: Extract the aqueous layer three times with 100-mL portions of benzene. Combine the organic layers, wash with 10% sodium bicarbonate solution, then with water, and finally with saturated sodium chloride solution. Remove the solvent by distillation and purify the residue by vacuum distillation to yield **1-tetralone**.

Causality Behind Experimental Choices:


- Thionyl chloride is a common and effective reagent for converting carboxylic acids to their more reactive acyl chloride counterparts.
- Aluminum chloride is a strong Lewis acid that coordinates to the acyl chloride, facilitating the formation of the highly electrophilic acylium ion necessary for the intramolecular aromatic substitution.
- Carbon disulfide is a traditional, non-polar solvent for Friedel-Crafts reactions, as it does not complex with the Lewis acid catalyst.
- Steam distillation is an effective method for separating the relatively volatile **1-tetralone** from non-volatile inorganic salts and byproducts.

II. Shaping Molecules: **1-Tetralone** in Carbon-Carbon Bond Formation

The reactivity of **1-tetralone** at both its α -methylene and carbonyl positions makes it a versatile substrate for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis.

A. The Claisen-Schmidt Condensation: Gateway to Chalcones

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α -hydrogens. **1-Tetralone** serves as an excellent ketone component in this reaction, leading to the formation of 2-benzylidene-**1-tetralones**, which are precursors to a variety of biologically active compounds.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the Claisen-Schmidt condensation of **1-tetralone**.

Experimental Protocol: Synthesis of 2-Benzylidene-**1-tetralone**[8]

Materials:

- **1-Tetralone**
- Benzaldehyde
- Ethanol
- Sodium hydroxide (10% aqueous solution)
- Ice
- Dilute hydrochloric acid

Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of **1-tetralone** and benzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until a homogeneous solution is obtained.
- Reaction Initiation: While stirring, add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.

- Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. The reaction time can vary from a few hours to overnight depending on the specific substrates.
- Isolation: Pour the reaction mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the product.
- Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

- Base catalysis (NaOH) is essential for the deprotonation of the α -carbon of **1-tetralone** to form the nucleophilic enolate.
- Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base.
- The absence of α -hydrogens on benzaldehyde prevents self-condensation of the aldehyde, leading to a cleaner reaction with the desired crossed-alcohol product.

B. The Robinson Annulation: Constructing Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.^[9] **1-Tetralone**, with its enolizable ketone, can act as the Michael donor, reacting with a Michael acceptor like methyl vinyl ketone (MVK) to construct a new six-membered ring, leading to the formation of polycyclic frameworks.^[10]

Experimental Protocol: Robinson Annulation of **1-Tetralone** with Methyl Vinyl Ketone^[4]

Materials:

- **1-Tetralone**

- Methyl vinyl ketone (MVK)
- Sodium methoxide
- Methanol
- Saturated aqueous ammonium chloride solution
- Dichloromethane (DCM)

Procedure:

- Michael Addition: To a solution of **1-tetralone** (1.0 eq) in a suitable solvent, add a base such as sodium methoxide to generate the enolate. Then, add freshly distilled methyl vinyl ketone (1.1 eq) at a controlled temperature (e.g., 0°C to room temperature). Stir the mixture until the Michael addition is complete (monitored by TLC).
- Aldol Condensation and Dehydration: The intermediate diketone can be isolated or, more commonly, the reaction is continued in the same pot. The addition of a stronger base or heating promotes the intramolecular aldol condensation followed by dehydration to yield the annulated product.
- Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

- A strong base (e.g., sodium methoxide) is required to generate a sufficient concentration of the enolate from the relatively acidic α -protons of **1-tetralone**.
- Methyl vinyl ketone is a classic Michael acceptor used in Robinson annulations.
- The two-step, one-pot procedure is often favored for its efficiency, though isolating the Michael adduct can sometimes lead to higher overall yields by minimizing side reactions.[\[4\]](#)

III. The Gateway to Heterocycles: 1-Tetralone in Heterocyclic Synthesis

The versatile reactivity of **1-tetralone** also extends to the synthesis of a wide variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.

A. The Pfitzinger Reaction: A Route to Quinolines

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α -methylene group, such as **1-tetralone**, in the presence of a strong base.[11][12]

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Pfitzinger reaction.

Experimental Protocol: Pfitzinger Reaction of **1-Tetralone** with Isatin[6]

Materials:

- **1-Tetralone**
- Isatin
- Potassium hydroxide
- Ethanol
- Water
- Ether
- Acetic acid

Procedure:

- Reaction Setup: A solution of **1-tetralone** (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 mL) is refluxed for 24 hours.
- Solvent Removal and Extraction: After reflux, most of the solvent is removed by distillation. Water is added to the residue.
- Purification: The aqueous solution is extracted with ether to remove any neutral impurities.
- Precipitation: The aqueous layer is then acidified with acetic acid until neutral, which causes the product, a quinoline-4-carboxylic acid derivative, to precipitate.
- Isolation: The precipitate is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

- A strong base (potassium hydroxide) is crucial for the initial hydrolysis of the amide bond in isatin to open the ring and form the reactive keto-acid intermediate.[11]

- Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization steps to proceed at a reasonable rate.
- Acidification is required to protonate the carboxylate salt and precipitate the final quinoline-4-carboxylic acid product.

B. The Gewald Reaction: Accessing Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward synthesis of polysubstituted 2-aminothiophenes from a ketone, an α -cyanoester, and elemental sulfur in the presence of a base.^{[13][14]} **1-Tetralone** can serve as the ketone component in this versatile reaction.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene from **1-Tetralone**

Materials:

- **1-Tetralone**
- Ethyl cyanoacetate
- Elemental sulfur
- A base (e.g., morpholine or triethylamine)
- A solvent (e.g., ethanol or DMF)

Procedure:

- Reaction Mixture: In a round-bottom flask, combine **1-tetralone** (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol.
- Base Addition: Add a catalytic amount of a base, such as morpholine.
- Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary depending on the substrates.

- **Work-up and Purification:** After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 2-aminothiophene derivative.

Causality Behind Experimental Choices:

- The base catalyzes the initial Knoevenagel condensation between **1-tetralone** and ethyl cyanoacetate.[\[13\]](#)
- Elemental sulfur acts as the sulfur source for the formation of the thiophene ring. The exact mechanism of sulfur incorporation is complex but is thought to involve the formation of a thiolate intermediate.[\[7\]](#)
- The multicomponent nature of this reaction allows for the rapid construction of complex heterocyclic systems in a single step.

IV. Asymmetric Transformations: The Chiral Dimension

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. **1-Tetralone** and its derivatives are valuable substrates for various asymmetric transformations, allowing for the stereocontrolled synthesis of chiral building blocks.

Biocatalytic Asymmetric Reduction of **1-Tetralone**

Biocatalysis has emerged as a powerful tool for the enantioselective reduction of ketones to chiral alcohols. Whole-cell biocatalysts, such as *Lactobacillus paracasei*, have been shown to reduce **1-tetralone** to (R)-1-tetralol with high enantiomeric excess and in excellent yield.[\[3\]](#)[\[15\]](#) This "green" approach offers a sustainable alternative to traditional chemical reductants.

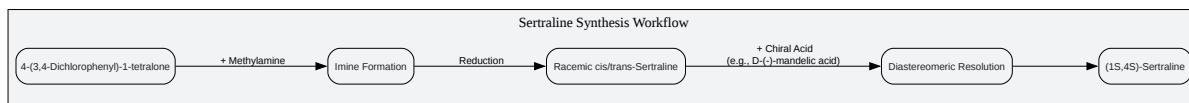
Experimental Protocol: Biocatalytic Reduction of **1-Tetralone**[\[15\]](#)

Materials:

- *Lactobacillus paracasei* whole-cell biocatalyst
- **1-Tetralone**

- Growth medium for the microorganism
- Buffer solution (e.g., phosphate buffer)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:


- Biocatalyst Preparation: Cultivate the *Lactobacillus paracasei* in a suitable growth medium until it reaches the desired cell density. Harvest the cells by centrifugation and wash them with a buffer solution.
- Bioreduction: Resuspend the whole-cell biocatalyst in a buffer solution. Add **1-tetralone** to the cell suspension. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation.
- Monitoring and Work-up: Monitor the conversion of **1-tetralone** and the enantiomeric excess of the resulting 1-tetralol by chiral HPLC. Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.
- Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

- Whole-cell biocatalysts provide the necessary enzymes (ketoreductases) and cofactors (e.g., NADPH) for the asymmetric reduction in a cellular environment, which can enhance enzyme stability and activity.
- Control of reaction parameters such as pH, temperature, and agitation rate is crucial for optimizing the enzyme's activity and selectivity.^[3]

V. 1-Tetralone in the Synthesis of Pharmaceuticals: The Case of Sertraline

The significance of **1-tetralone** as a building block is perhaps best exemplified by its crucial role in the industrial synthesis of sertraline, the active ingredient in the widely prescribed antidepressant Zoloft®.[\[16\]](#) The synthesis involves the condensation of a **1-tetralone** derivative with methylamine to form an imine, followed by a diastereoselective reduction to establish the desired cis stereochemistry of the final product.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of Sertraline from a **1-tetralone** derivative.

Experimental Protocol: Synthesis of Sertraline Intermediate[\[1\]](#)

Materials:

- 4-(3,4-Dichlorophenyl)-**1-tetralone**
- Monomethylamine
- Titanium tetrachloride
- Toluene

Procedure:

- Imine Formation: Dissolve 4-(3,4-dichlorophenyl)-**1-tetralone** (1.0 eq) in toluene and cool the solution. Add monomethylamine, followed by the dropwise addition of titanium tetrachloride, while maintaining a low temperature.
- Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for a few hours.

- Reduction: The resulting imine is then subjected to reduction. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/CaCO₃) under a hydrogen atmosphere.[\[1\]](#) This step is crucial as it establishes the relative stereochemistry of the two stereocenters. The cis isomer is the desired product.
- Resolution: The racemic mixture of cis-sertraline is then resolved using a chiral resolving agent, such as D-(-)-mandelic acid, to isolate the desired (1S, 4S)-enantiomer.[\[16\]](#)

Causality Behind Experimental Choices:

- Titanium tetrachloride acts as a Lewis acid catalyst to promote the condensation of the ketone with methylamine by activating the carbonyl group and acting as a dehydrating agent.[\[1\]](#)
- Catalytic hydrogenation is a common and effective method for the reduction of imines to amines. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.
- Diastereomeric resolution with a chiral acid is a classical and industrially viable method for separating enantiomers.

VI. Conclusion: An Ever-Evolving Legacy

1-Tetralone's journey from a simple bicyclic ketone to a cornerstone of complex molecule synthesis is a testament to its remarkable versatility. Its ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions, coupled with its amenability to asymmetric transformations, ensures its continued relevance in the ever-evolving landscape of organic chemistry. For researchers and drug development professionals, a deep understanding of the reactivity and synthetic potential of **1-tetralone** is not just an academic exercise but a practical necessity for the efficient and innovative construction of molecules that can address pressing challenges in medicine and beyond. As new synthetic methodologies emerge, the story of **1-tetralone** as a strategic building block is far from over; it is a narrative that continues to be written in laboratories around the world.

References

- **1-Tetralone** Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N

- Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis. (URL not available)
- Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. ([\[Link\]](#))
- Biocatalytic asymmetric synthesis of (R)-1-tetralol using *Lactobacillus paracasei* BD101. Request PDF. ([\[Link\]](#))
- Reaction of α -tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation – a convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. Semantic Scholar. ([\[Link\]](#))
- Method of synthesis of sertraline from chiral tetralone.
- Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine.
- **1-Tetralone**. Wikipedia. ([\[Link\]](#))
- Claisen-Schmidt Condens
- Process for the preparation of sertraline hydrochloride form ii.
- Birch Reduction: Mechanism & Examples. NROChemistry. ([\[Link\]](#))
- Process for preparing sertraline from chiral tetralone.
- Gewald Reaction. Organic Chemistry Portal. ([\[Link\]](#))
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Pfitzinger Quinoline Synthesis. (URL not available)
- Gewald reaction. Wikipedia. ([\[Link\]](#))
- Gewald Aminothiophene Synthesis Mechanism. YouTube. ([\[Link\]](#))
- α -Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex.
- Pfitzinger reaction. Wikipedia. ([\[Link\]](#))
- Formation of α -Tetralone by Intramolecular Friedel-Crafts Acylation.
- Robinson annul
- Synthesis of Aryl Tetralone Derivatives by Chalcone Route. Hilaris Publisher. ([\[Link\]](#))
- Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC. ([\[Link\]](#))
- Synthesis of **1-Tetralones** by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid C
- Birch reduction. Wikipedia. ([\[Link\]](#))
- A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. ([\[Link\]](#))
- Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis. (URL not available)
- α -Tetralone undergoes Birch reduction to give an excellent yield Study Prep in Pearson+. ([\[Link\]](#))

- Asymmetric Synthesis of **1-Tetralones** Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C–C Activ
- TETRAHEDRON REPORT. UCLA – Chemistry and Biochemistry. ([\[Link\]](#))
- Experiment 1: Friedel-Crafts Acyl
- Birch Reduction of Aromatic Rings. Master Organic Chemistry. ([\[Link\]](#))
- α -TETRALONE. Organic Syntheses Procedure. ([\[Link\]](#))
- Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. (URL not available)
- Reaction-Note-2201-Claisen-Schmidt-Condens
- Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards. ([\[Link\]](#))
- Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). ([\[Link\]](#))
- α -Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. PubMed. ([\[Link\]](#))
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization.
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. ([\[Link\]](#))
- Claisen Schmidt Reaction (Mixed Aldol Condens

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic asymmetric synthesis of (R)-1-tetralol using *Lactobacillus paracasei* BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robinson Annulation | NROChemistry [nrochemistry.com]

- 5. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Versatility of 1-Tetralone: A Strategic Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052770#1-tetralone-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com